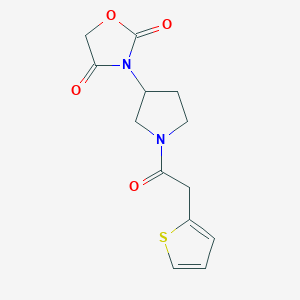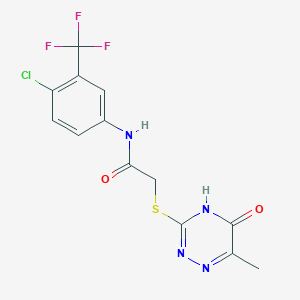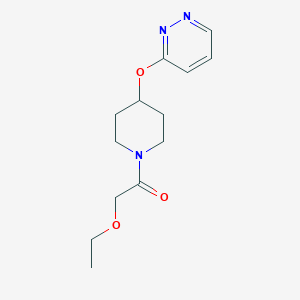
3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a thiophene ring, which is a five-membered ring with one sulfur atom.Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound 3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is involved in various synthetic and characterization studies due to its complex structure and potential applications. One study describes the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, showcasing the versatility of similar structures in creating bicyclic compounds through acetylation and cyclization processes (Badr et al., 1981). Another research focuses on the asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones, highlighting the chemical's role in synthesizing structurally novel compounds with significant diastereo- and enantioselectivity (Yang et al., 2015).
Material Science and Polymer Research
In the field of material science and polymer research, the compound and its derivatives are used as precursors in the synthesis of novel polyureas through microwave-assisted rapid polycondensation reactions. These polyureas are characterized by their inherent viscosity and thermal stability, offering potential applications in various industrial sectors (Mallakpour & Rafiee, 2004).
Luminescence and Photophysical Properties
Thiophene-derivatized pybox and its lanthanide ion complexes, including compounds structurally related to the chemical , demonstrate luminescence in solid and solution states. These complexes offer insights into the photophysical properties of materials suitable for optoelectronic applications, showing high quantum yields of red and green emission (de Bettencourt-Dias et al., 2007).
Catalysis and Organic Transformations
The compound's framework is instrumental in catalytic processes and organic transformations, facilitating the synthesis of heterocyclic compounds with biological activity. This includes the development of innovative methods for constructing fused pyrimidinone derivatives, Schiff base ligands, and their metal complexes, demonstrating the compound's versatility in green chemistry and its potential for yielding biologically active moieties (Aly et al., 2018).
Propriétés
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-11(6-10-2-1-5-20-10)14-4-3-9(7-14)15-12(17)8-19-13(15)18/h1-2,5,9H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXBTXBSEJYLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2692623.png)

![N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2692626.png)



![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692632.png)


![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)

